

Key features of the WENZEL LH 65 for research and development

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the WENZEL LH 65 for Research and Development Professionals

Introduction

In the landscape of advanced research and development, particularly within sectors such as aerospace, medical device manufacturing, and material science, the precision and reliability of measurement instrumentation are paramount. The WENZEL LH 65 Coordinate Measuring Machine (CMM) emerges as a critical tool for scientists, researchers, and engineers who demand exacting accuracy in the dimensional analysis of complex components.^{[1][2]} This guide provides a comprehensive overview of the WENZEL LH 65, focusing on its core technical features and its application in research and development. It is intended to serve as a resource for professionals in drug development, materials science, and other research fields where meticulous geometric and dimensional verification is a cornerstone of innovation.

The LH 65 is a versatile and high-performance measuring machine known for its precision, reliability, and flexibility.^{[3][4]} Its design, rooted in first-class mechanical engineering, provides the stability and accuracy required for the stringent demands of R&D applications.^{[3][4]} The machine's architecture, featuring a granite base and air-bearing guides, ensures long-term stability and wear-free operation, which is essential for the repeatability of experimental results.^{[1][2][4]}

Core Features and Technical Specifications

The WENZEL LH 65 is available in several models—Standard, Premium, and Premium-Select—each offering different levels of accuracy and performance to cater to a range of research needs.^{[5][6][7]} The fundamental design incorporates high-quality components that ensure long machine running times and consistent performance.^{[1][2][8][9]}

A key design feature is the use of granite in all axes, which provides identical thermal behavior and excellent long-term stability.^{[1][2][8][9]} The Y-axis guideway is machined directly into the base plate, further enhancing the machine's stability.^{[5][10]} Pre-stressed, encompassing air bearings in all axes ensure smooth and wear-free operation.^{[5][7]} For high-demand applications, active pneumatic vibration damping is available on the Premium and Premium-Select models.^{[5][7]}

Quantitative Data Summary

The following tables summarize the key quantitative specifications of the WENZEL LH 65, providing a clear comparison of its capabilities.

Table 1: Measurement Ranges and Physical Dimensions

Specification	Value
X-Axis Measurement Range	650 mm ^{[5][7]}
Y-Axis Measurement Range	700 mm or 1200 mm (custom ranges available) ^{[5][7]}
Z-Axis Measurement Range	500 mm ^{[5][7]}
Usable Table Surface	1450 mm x 850 mm or 1900 mm x 850 mm ^{[5][7]}
Machine Weight	1270 kg or 1780 kg ^{[5][7]}
Permissible Part Weight	500 kg or 700 kg ^{[5][7]}

Table 2: Performance and Accuracy

Specification	Value
Measurement System	Photoelectric scale system, 20 µm optical division[5]
Resolution	0.1 µm[5]
Probing Uncertainty (SP25/SP80 Head)	1.4 µm[5]
Volumetric Length Measuring Uncertainty (SP25/80 Head)	1.4 µm + L/350[5]
Volumetric Scanning Probing Uncertainty (SP25/80 Head)	2.0 µm[5]
CNC Mode Max Velocity (Axial / Volumetric)	400 mm/s / 690 mm/s[5]
CNC Mode Max Acceleration (Axis-Related / Volumetric)	1200 mm/s ² / 2000 mm/s ² [5]

Table 3: Operational Requirements

Specification	Value
Operating Temperature	15-30°C[5]
Temperature Range for MPEE	19-21°C[5]
Relative Humidity	40-70%[5]
Compressed Air Supply Pressure	6-10 bar[5]
Air Consumption (minimum)	70 NI/min[5]

Applications in Research and Development

The WENZEL LH 65 is a versatile tool for a wide array of R&D applications, including:

- Prototyping and First Article Inspection: Verifying that initial product runs meet design specifications.[11]

- Reverse Engineering: Creating CAD models from existing physical objects for analysis and redesign.[\[6\]](#)
- Wear and Deformation Analysis: Quantifying the geometric changes in materials and components under stress.
- Geometric Dimensioning and Tolerancing (GD&T) Analysis: Ensuring that manufactured parts adhere to the precise geometric tolerances required for complex assemblies.[\[12\]](#)
- Validation of Manufacturing Processes: Assessing the impact of new manufacturing techniques on the dimensional accuracy of components.

Experimental Protocols

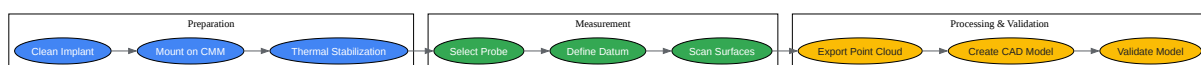
The following sections detail the methodologies for key research applications using the WENZEL LH 65.

Objective: To create a precise 3D CAD model of a novel orthopedic implant for computational stress analysis and design iteration.

Methodology:

- Preparation:
 - Clean the implant to remove any contaminants.
 - Mount the implant securely on the CMM table using a fixture that allows access to all critical surfaces.
 - Allow the implant and the CMM to thermally stabilize in the metrology lab for at least 12 hours.
- Probe and Stylus Selection:
 - Select a scanning probe, such as the Renishaw SP25M, to capture detailed surface data.
 - Choose a stylus with a small tip diameter to accurately measure intricate features.

- Datum and Alignment:
 - Define a stable datum reference frame on the implant by measuring key features (e.g., a plane, a line, and a point).
 - Align the CMM's coordinate system with the implant's datum features.
- Data Acquisition:
 - Perform a high-density scan of all free-form surfaces of the implant.
 - Use single-point measurements for discrete geometric features like holes and slots.
- Data Processing:
 - Export the collected point cloud data.
 - Import the point cloud into a reverse engineering software (e.g., Geomagic Design X).
 - Generate a polygon mesh from the point cloud and then create a solid CAD model.
- Model Validation:
 - Import the generated CAD model back into the CMM software.
 - Perform a part-to-CAD comparison by measuring the physical implant against the new model to verify accuracy.



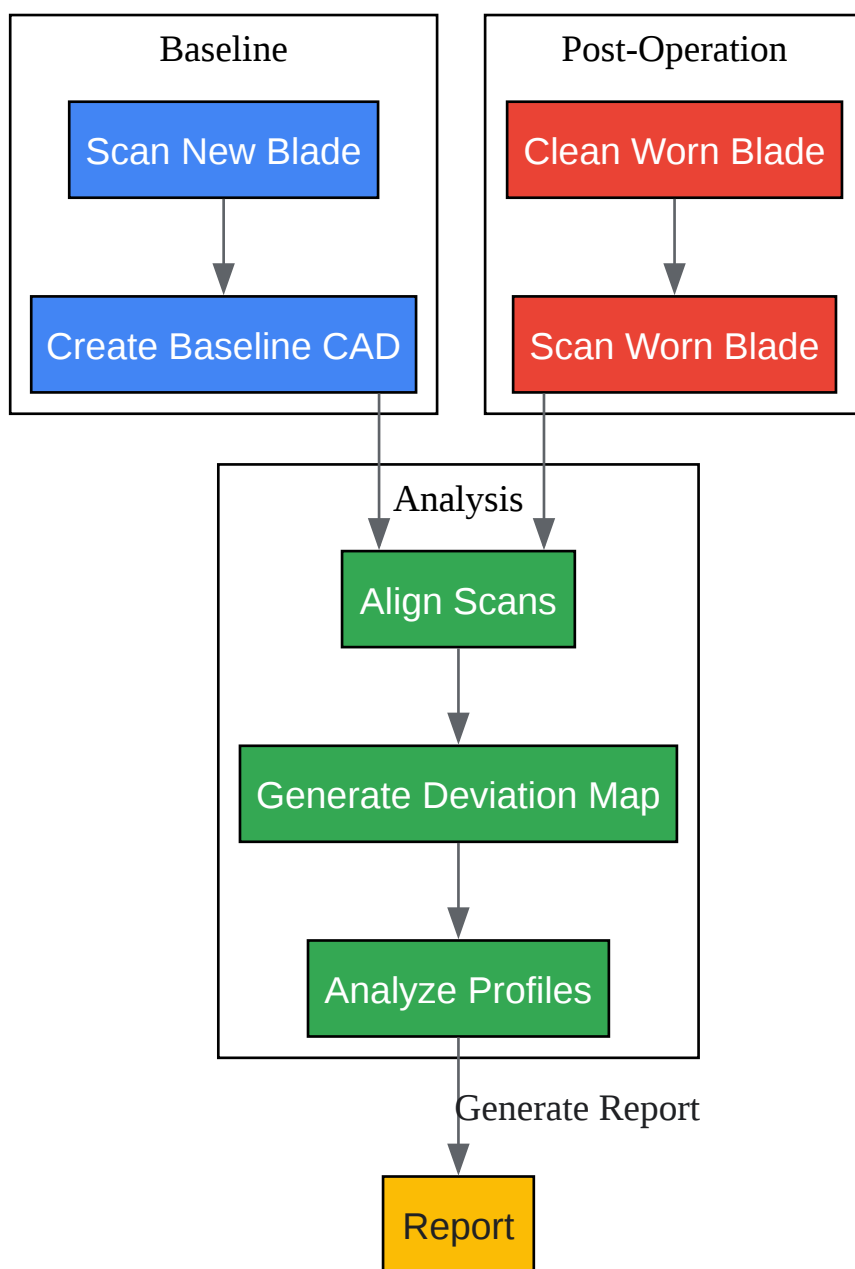
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Reverse Engineering Workflow

Objective: To quantify the material loss and geometric deviation of an aerospace turbine blade after a set number of operational cycles.

Methodology:

- **Baseline Measurement:**
 - Prior to operational use, perform a comprehensive 3D scan of a new turbine blade to establish a baseline CAD model, following the reverse engineering protocol.
- **Post-Operation Preparation:**
 - Carefully clean the turbine blade to remove any operational residue.
 - Fixture the blade on the CMM in the exact same orientation as the baseline measurement.
- **Data Acquisition:**
 - Using the same scanning probe and parameters as the baseline measurement, perform a full 3D scan of the worn turbine blade.
- **Comparative Analysis:**
 - Align the point cloud of the worn blade to the baseline CAD model.
 - Generate a color map of the deviations to visualize material loss, particularly on the leading and trailing edges.
 - Extract cross-sectional profiles at critical locations to quantify changes in the airfoil shape.
- **Reporting:**
 - Document the maximum and average deviations.
 - Generate a report with the color map and cross-sectional data to inform material performance and component lifetime predictions.



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- To cite this document: BenchChem. [Key features of the WENZEL LH 65 for research and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574051#key-features-of-the-wenzel-lh-65-for-research-and-development]

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